molecular formula C20H25N3O B13370700 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B13370700
M. Wt: 323.4 g/mol
InChI Key: PVOWFTNQDWKDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylphenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-ethylphenylamine with 3-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-ethylphenylamine} + \text{3-methylphenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
  • 4-(4-ethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
  • 4-(4-ethylphenyl)-N-(3-ethylphenyl)-1-piperazinecarboxamide

Uniqueness

4-(4-ethylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is unique due to the specific arrangement of its ethylphenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H25N3O/c1-3-17-7-9-19(10-8-17)22-11-13-23(14-12-22)20(24)21-18-6-4-5-16(2)15-18/h4-10,15H,3,11-14H2,1-2H3,(H,21,24)

InChI Key

PVOWFTNQDWKDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.